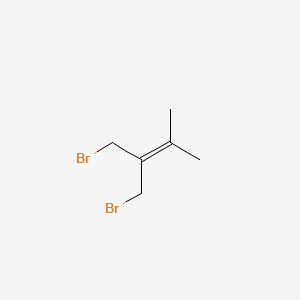

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene

Description

This structure confers unique reactivity, particularly in elimination and substitution reactions, due to the allylic bromine and the electron-deficient double bond . While direct physical data (e.g., melting point, boiling point) are absent in the provided evidence, its synthesis and applications are inferred through related compounds in bromoalkene chemistry .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-methylbut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Br2/c1-5(2)6(3-7)4-8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOUXNZEEKAKQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(CBr)CBr)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552171 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26430-96-6 | |

| Record name | 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene typically involves the bromination of 3-methylbut-2-ene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of bromine or hydrogen bromide in the presence of a catalyst to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and various reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophiles or bases used.

Scientific Research Applications

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as a building block for the synthesis of bioactive molecules.

Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Chemical Biology: The compound can be used in the study of biological systems and the development of chemical probes for biological research.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(bromomethyl)-3-methylbut-2-ene involves its reactivity with various nucleophiles and bases. The bromine atoms act as leaving groups, allowing the compound to participate in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Brominated Alkenes: Structural Analogs

1,4-Dibromo-2,3-bis(bromomethyl)-2-butene

- Structure : Contains four bromine atoms (1,4-dibromo and two bromomethyl groups) on a but-2-ene backbone.

- Reactivity : Increased electrophilicity due to higher bromine density, favoring polymerization or multi-step substitution reactions. The steric hindrance from multiple substituents may slow down nucleophilic attacks compared to the target compound .

1-Bromo-2-methylbut-2-ene (Z isomer)

Bromoalkynes: 1-Bromo-2-butyne

- Structure : Linear alkyne with a terminal bromine (CH₃C≡CCH₂Br).

- Reactivity : The triple bond enables cycloaddition or polymerization, distinct from the alkene-based reactivity of the target compound. The propargyl bromine is prone to radical or nucleophilic substitution but with different regioselectivity .

Bromoketones: 3-Bromo-2-butanone

- Structure : Ketone with a bromine at position 3 (CH₃COCH₂Br).

- Reactivity: The carbonyl group directs nucleophilic attacks (e.g., Grignard reactions) at the α-carbon, unlike the allylic bromine in the target compound. Keto-enol tautomerism further diversifies its reactivity .

Bromoalkanes: 1-Bromo-3-methylbutane

Aromatic Bromo Compounds: 1-Bromo-2-(2-phenyl-3-butenyl)benzene

- Structure : Benzene ring with a bromine and a phenyl-substituted butenyl chain.

- Reactivity : Combines aromatic electrophilic substitution with alkene-based reactions. The phenyl group stabilizes intermediates via resonance, a feature absent in the purely aliphatic target compound .

Comparative Data Table

Biological Activity

1-Bromo-2-(bromomethyl)-3-methylbut-2-ene is a brominated organic compound with potential biological activity. Understanding its biological profile is crucial for exploring its applications in medicinal chemistry and other fields. This article compiles detailed research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features two bromine atoms, which can significantly influence its reactivity and interactions with biological systems.

Biological Activity Overview

Research has shown that brominated compounds often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific activity of this compound can be attributed to its structural characteristics, particularly the presence of multiple bromine substituents.

Antimicrobial Activity

Brominated compounds have been noted for their antimicrobial properties. Studies indicate that this compound may inhibit the growth of various bacterial strains, contributing to its potential as a therapeutic agent against infections.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

Table 1: Antimicrobial activity of this compound against various bacterial strains.

Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential anticancer properties. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

Case Study: Apoptosis Induction

In a controlled study, human breast cancer cells (MCF-7) were treated with varying concentrations of this compound. The results showed a dose-dependent increase in apoptotic cells:

| Concentration (µM) | % Apoptosis |

|---|---|

| 10 | 15 |

| 25 | 30 |

| 50 | 50 |

Table 2: Induction of apoptosis in MCF-7 cells treated with varying concentrations of the compound.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets within cells. The bromine atoms may facilitate binding to nucleophilic sites on proteins or nucleic acids, leading to alterations in cellular functions.

Interaction with Nuclear Receptors

Similar compounds have been shown to act as ligands for nuclear receptors, which play critical roles in regulating gene expression. This interaction could explain the observed effects on cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.